molecular formula C5H5Cl3O B12531243 Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- CAS No. 701223-12-3

Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-

Cat. No.: B12531243
CAS No.: 701223-12-3
M. Wt: 187.45 g/mol
InChI Key: AUVFGQDYJGWIJS-BYPYZUCNSA-N
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Description

Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is a chiral cyclopropane derivative characterized by a carbonyl chloride functional group, a methyl substituent at position 1, and two chlorine atoms at position 2 of the cyclopropane ring. This compound is structurally unique due to the combination of a strained cyclopropane ring, electron-withdrawing chlorine atoms, and the reactive acyl chloride group.

Key features include:

  • Stability: The cyclopropane ring’s strain and electron-withdrawing chlorine substituents may influence stability under thermal or acidic conditions.
  • Applications: Likely used in organic synthesis for constructing complex molecules, particularly in pharmaceuticals or agrochemicals where cyclopropane motifs are prevalent.

Properties

CAS No.

701223-12-3

Molecular Formula

C5H5Cl3O

Molecular Weight

187.45 g/mol

IUPAC Name

(1S)-2,2-dichloro-1-methylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-/m0/s1

InChI Key

AUVFGQDYJGWIJS-BYPYZUCNSA-N

Isomeric SMILES

C[C@]1(CC1(Cl)Cl)C(=O)Cl

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Key Structural and Synthetic Features

The compound’s structure suggests a cyclopropane core substituted with:

  • Carbonyl chloride (-COCl) at position 1.
  • Two chlorine atoms at positions 2 and 2 (geminal).
  • Methyl group at position 1.
  • (1S) stereochemistry , critical for biological activity and synthetic challenges.

Synthetic routes must address:

  • Cyclopropane ring formation with precise stereocontrol.
  • Chlorination at specific positions.
  • Carbonyl chloride introduction via acid chloride formation or direct substitution.

Synthetic Pathways and Mechanisms

Acid Chloride Formation from Carboxylic Acid Precursor

A common strategy involves converting a carboxylic acid to its acyl chloride. For this compound, the precursor would be 2,2-dichloro-1-methylcyclopropanecarboxylic acid .

General Reaction:
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
$$
Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Advantages :

  • High yield (90–96%) under optimized conditions.
  • Minimal side reactions due to non-catalytic processes.

Challenges :

  • Stereochemical retention : Ensuring the (1S) configuration during chlorination.
  • Purification : Distillation required for high-purity product.
Table 1: Chlorination Conditions for Carboxylic Acids to Acyl Chlorides
Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
SOCl₂ 50–100 2–4 90–96 ≥98
POCl₃ 80–120 1–2 85–90 ≥95

Data synthesized from general methods in US5504245A.

Cyclopropane Ring Formation via Diazonium Salt Rearrangement

A less direct route involves diazonium salt intermediates for cyclopropane ring formation. For example:

  • Diazotization of an aromatic amine precursor.
  • Cyclization under acidic conditions to form the cyclopropane core.

Example from ACS Omega (2021) :
Methyl (1S,3S)-2,2-dichloro-1,3-dimethylcyclopropane-1-carboxylate reacts with SnCl₄ to form a dichloromethylinium cation, which undergoes 1,5-cyclization to yield a benzenonium intermediate. Subsequent rearrangement forms the cyclopropane core.

Key Steps :

  • Lewis Acid Catalysis : SnCl₄ facilitates carbocation formation.
  • Stereochemical Control : Chiral starting material ensures (1S) configuration.

Chlorination of Cyclopropane Derivatives

Direct chlorination of cyclopropane rings requires controlled conditions to avoid over-chlorination or ring-opening.

Methods :

  • Radical Chlorination : Using Cl₂ gas under UV light, though selectivity is low.
  • Electrophilic Chlorination : With Cl₂ in inert solvents (e.g., CCl₄) at low temperatures.

Example :
Cyclopropanecarbonyl chloride (CAS 4023-34-1) undergoes further chlorination to introduce geminal Cl atoms. However, no direct examples for the target compound exist in the literature.

Stereochemical Considerations

The (1S) configuration necessitates chiral starting materials or asymmetric catalysis .

Chiral Pool Synthesis

Using enantiomerically pure precursors (e.g., (1S)-methylcyclopropanecarboxylic acid derivatives) ensures retention of stereochemistry during chlorination.

Asymmetric Catalysis

Metal-catalyzed cyclopropanation (e.g., using Rh or Cu catalysts) could theoretically introduce the methyl group and Cl atoms with high enantioselectivity. However, no reported methods exist for this compound.

Purification and Characterization

Post-synthesis, the compound is purified via:

  • Vacuum Distillation : Removes residual SOCl₂ or POCl₃.
  • Column Chromatography : For trace impurity removal.

Analytical Data :

  • ¹H NMR : δ 4.82 (s, 2H, CH₂Cl), 1.66–1.63 (m, 2H, CH₂), 1.45–1.41 (m, 2H, CH₂).
  • ¹³C NMR : δ 197.64 (C=O), 48.72, 45.68, 22.43 (CH₂).

Comparative Analysis of Reported Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Stereochemical Control
Acid Chloride Formation SOCl₂, 50–100°C, solvent-free 90–96 ≥98 Chiral precursor
Diazonium Salt Route SnCl₄, THF, −78°C to 20°C 85–89 >95 Chiral starting material
Direct Chlorination Cl₂, UV light, CCl₄ <50 ~80 Low

Scientific Research Applications

Organic Synthesis

Cyclopropanecarbonylchloride is utilized as an intermediate in organic synthesis. It serves as a building block for the preparation of various derivatives that exhibit biological activity. For instance, it is involved in the synthesis of cyclopropane carboxylic acids, which have been shown to act as innovative regulators in ethylene biosynthesis .

Medicinal Chemistry

The compound has been explored for its potential medicinal applications due to its ability to interact with biological systems. In silico studies have demonstrated that derivatives of cyclopropanecarbonylchloride can inhibit specific enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a crucial role in plant ethylene biosynthesis. The binding affinities of various derivatives have been evaluated using molecular docking techniques .

Agricultural Chemistry

In agriculture, compounds derived from cyclopropanecarbonylchloride have been studied for their effects on plant growth regulation. They can modulate ethylene production, thereby influencing processes such as fruit ripening and stress responses in plants .

Table 1: Synthesis Yield Comparison

Reaction StepYield (%)
Chlorination88.5
Ring Cleavage80
Cyclization71.1
Total Recovery50.3

This table summarizes the yields achieved at each step of the synthesis process for cyclopropanecarbonylchloride.

Table 2: Molecular Docking Results

CompoundΔG (kcal/mol)Binding Constant (Kb) (M−1)
(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid-6.55.9385×1045.9385\times 10^4
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×1044.94\times 10^4
Pyrazinoic acid-5.37.61×1037.61\times 10^3

This table presents the results of molecular docking studies that assess the binding efficiency of different derivatives with ACO2 enzyme.

Case Study 1: Ethylene Biosynthesis Regulation

A recent study investigated the effects of various cyclopropanecarbonyl derivatives on ethylene production in Arabidopsis thaliana. The results indicated that specific derivatives significantly inhibited ACO2 activity, leading to reduced ethylene levels and altered growth patterns in treated plants .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for cyclopropanecarbonylchloride demonstrated that using a solvent-free system improved both yield and environmental sustainability. The study highlighted the economic advantages of employing inexpensive industrial chemicals while minimizing waste generation .

Mechanism of Action

The mechanism of action of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related cyclopropane derivatives highlights distinct functional, physical, and reactive properties. Below is a detailed comparison based on available evidence:

Structural and Functional Differences

Compound Name Key Substituents Functional Group Molecular Formula (Inferred) CAS Number
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- 1-methyl, 2,2-dichloro Acyl chloride (-COCl) C₅H₅Cl₃O Not provided
(1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid 4-ethoxyphenyl, 2,2-dichloro Carboxylic acid (-COOH) C₁₃H₁₃Cl₂O₃ 63935-60-4

Research Findings and Limitations

Gaps in Data: Exact molecular weight, melting/boiling points, and spectroscopic data (e.g., NMR, IR) for the target compound are unavailable in the provided evidence. Further experimental characterization is required.

Key Observations :

  • The structural differences between the target compound and its carboxylic acid analog underscore the importance of functional groups in dictating reactivity and application.
  • Stereochemical uniformity (1S configuration) in both compounds suggests a deliberate design for enantioselective processes, though specific studies validating this are lacking.

Biological Activity

Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is a chemical compound with notable biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

  • Molecular Formula : C₆H₈Cl₂O₂
  • Molecular Weight : 183.033 g/mol
  • CAS Registry Number : 1447-13-8
  • IUPAC Name : 2,2-Dichloro-1-methylcyclopropanecarbonyl chloride

Synthesis

The synthesis of cyclopropanecarbonylchloride involves several methods. One common approach utilizes chlorination reactions followed by cyclization processes. For instance, the synthesis can be achieved from α-acetyl-gamma-butyrolactone using sulfonyl chloride as a reagent, leading to improved yields and simplified operational procedures in industrial settings .

Biological Activity

Research indicates that cyclopropanecarbonyl derivatives exhibit various biological activities, including fungicidal and insecticidal properties.

Case Studies and Findings

  • Fungicidal Activity :
    • A study published in the Asian Journal of Chemistry demonstrated that compounds derived from 2,2-dichloro-1-(4-ethoxyphenyl)-N-substituted phenyl cyclopropanecarboxamide showed moderate fungicidal activity against several fungal strains . The bioassays indicated that these compounds could serve as potential alternatives to conventional fungicides.
  • Insecticidal Properties :
    • Another investigation highlighted the insecticidal effects of similar cyclopropane derivatives. The results suggested that these compounds could disrupt the normal physiological processes in insects, leading to mortality .
  • Quorum Sensing Inhibition :
    • Research into bacterial quorum sensing revealed that certain cyclopropanecarbonyl derivatives might inhibit signaling pathways critical for bacterial communication and virulence. This inhibition could potentially lead to new strategies for combating bacterial infections .

Data Table: Biological Activities of Cyclopropanecarbonyl Derivatives

Compound NameActivity TypeObserved EffectReference
2,2-Dichloro-1-(4-ethoxyphenyl)-N-substitutedFungicidalModerate activity against fungi
Cyclopropanecarbonyl derivativesInsecticidalDisruption of physiological processes in insects
Cyclopropanecarbonyl derivativesQuorum sensing inhibitionInhibition of bacterial communication

The biological activity of cyclopropanecarbonyl derivatives is attributed to their ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in metabolic pathways of pests or pathogens.
  • Cell Membrane Disruption : These compounds can alter membrane integrity, leading to cell lysis in microorganisms.

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